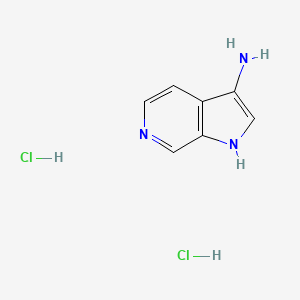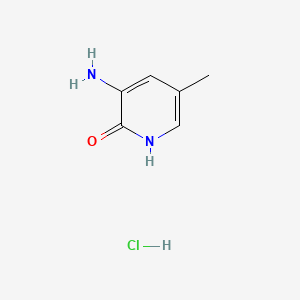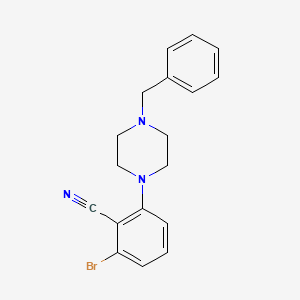![molecular formula C14H12O2S B581601 3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1261925-44-3](/img/structure/B581601.png)
3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
One significant application of related compounds involves the efficient regiospecific synthesis of five and six-membered heterocycles, such as pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines. These heterocycles are synthesized with masked or unmasked aldehyde functionality, demonstrating the versatility of these compounds in preparing structurally diverse heterocyclic frameworks. This approach is useful in developing potential pharmaceuticals, agrochemicals, and materials science applications (Mahata et al., 2003).
Metal Complexes and Catalysis
Another area of application includes the formation of complexes with metals such as palladium, which are then used as catalysts in various chemical reactions. For example, isoxazole-3-carbaldehyde oximes derived from related structures have been shown to form complexes with palladium, exhibiting high catalytic activity in the Suzuki coupling reactions. This highlights the potential of these compounds in facilitating efficient synthesis processes in organic chemistry (Potkin et al., 2014).
Biological Activity
Furthermore, some derivatives of related compounds have been evaluated for their biological activities. For instance, novel 2H-Chromene derivatives bearing phenylthiazolidinones, prepared from key intermediates related to the compound of interest, showed significant antimicrobial activity against various bacterial strains and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (El Azab et al., 2014).
Organic Photovoltaics
In the realm of materials science, related compounds have been utilized in the fabrication of organic photovoltaic (OPV) cells. A study detailed the synthesis of a new multibranched crystalline molecule using related carbaldehydes for OPV cell fabrication, demonstrating the potential of these compounds in renewable energy technologies (Lee et al., 2008).
Fluorescence Probing
Lastly, the design and synthesis of fluorescence probes based on related structures have shown great potential in biological applications. A specific probe exhibited high selectivity and sensitivity towards homocysteine, indicating its utility in researching the effects of homocysteine in biological systems. Such probes can be invaluable tools in biochemistry and medical diagnostics (Chu et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-4-(4-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFAWYROSONALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)


![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)






